molecular formula C7H6BrClFNO2 B3238594 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride CAS No. 1415929-02-0

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride

Cat. No.: B3238594
CAS No.: 1415929-02-0
M. Wt: 270.48 g/mol
InChI Key: MAIWZFIPIBVNIV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H6BrClFNO2 . It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is often used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of benzoic acid derivatives, followed by amination. The reaction conditions often include the use of solvents like acetic acid and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-fluorobenzoic acid
  • 2-Amino-4-bromobenzoic acid
  • 2-Amino-5-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-4-bromo-5-fluorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2.ClH/c8-4-2-6(10)3(7(11)12)1-5(4)9;/h1-2H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWZFIPIBVNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-5-fluoro-2-nitrobenzoic acid (10 g, 37.9 mmol) and HCl (70 mL, 852 mmol) in water (70 mL) was added tin(II) chloride (21.55 g, 114 mmol) and the mixture was then heated at 90° C. for 3 hours. After cooling to RT, the formed precipitate was filtered, washed with water and collected to give title compound (8.51 g). LCMS (A): m/z [(M−HCl)+H]+ 234/236, C7H5BrFNO2.HCl requires 269/271 (acidic).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
21.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride
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